1,2-Dibutylbenzimidazole
Description
1,2-Dibutylbenzimidazole is a 1,2-disubstituted benzimidazole derivative characterized by two butyl groups attached to the N-1 and N-2 positions of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications. The 1,2-disubstitution pattern enhances steric bulk and lipophilicity, influencing solubility, bioavailability, and intermolecular interactions. While the provided evidence lacks direct data on 1,2-dibutylbenzimidazole, insights can be inferred from analogous 1,2-disubstituted benzimidazoles, which are synthesized via oxidative cyclocondensation, alkylation, or N-arylation methods . These compounds are pivotal in drug discovery, catalysis, and organic electronics due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
1,2-dibutylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-5-11-15-16-13-9-7-8-10-14(13)17(15)12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVERMUSHCUVARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibutylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with butyl aldehyde under acidic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of o-phenylenediamine with butyl aldehyde to form an intermediate Schiff base.
Step 2: Cyclization of the Schiff base to form 1,2-Dibutylbenzimidazole.
Another method involves the use of microwave-assisted synthesis, which provides an efficient and environmentally friendly approach. In this method, o-phenylenediamine and butyl aldehyde are subjected to microwave irradiation in the presence of a catalyst, such as Er(OTf)3, to yield 1,2-Dibutylbenzimidazole .
Industrial Production Methods
Industrial production of 1,2-Dibutylbenzimidazole typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of 1,2-Dibutylbenzimidazole.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Functionalized benzimidazole derivatives with various substituents on the benzene ring.
Scientific Research Applications
1,2-Dibutylbenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antihistamine activities.
Industry: Utilized in the development of materials such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Dibutylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 1,2-Diphenylbenzimidazole (PubChem CID: 786541): Substituted with phenyl groups at N-1 and N-2. This derivative exhibits a planar aromatic system, favoring π-π stacking interactions in drug-receptor binding. Its molecular weight (309.37 g/mol) and extended conjugation differ significantly from 1,2-dibutylbenzimidazole, which has a higher lipophilic character due to alkyl chains .
- For example, derivatives in show yields of 15–51.4% via column chromatography, contrasting with alkylation-based syntheses of 1,2-dialkylbenzimidazoles .
- 1-Phenyl-2-benzylbenzimidazoles : Common in pharmaceutical studies, these derivatives are synthesized via oxidative cyclocondensation. Their aryl-alkyl substitution balances lipophilicity and aromaticity, differing from the purely aliphatic 1,2-dibutyl analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
